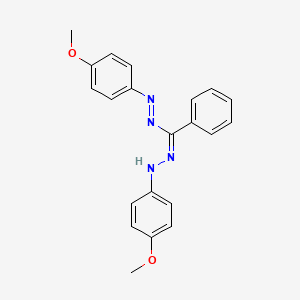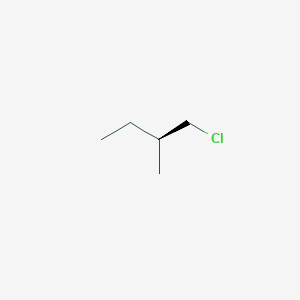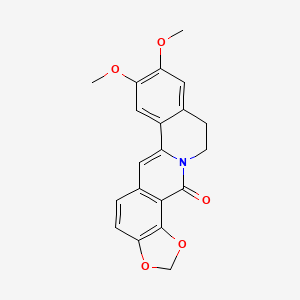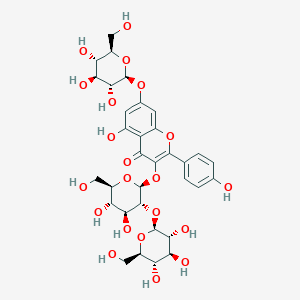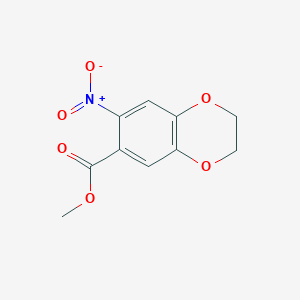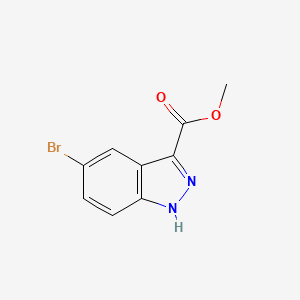
Methyl 5-bromo-1H-indazole-3-carboxylate
Übersicht
Beschreibung
“Methyl 5-bromo-1H-indazole-3-carboxylate” is a chemical compound with the InChI code 1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-1H-indazole-3-carboxylate” includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Physical And Chemical Properties Analysis
“Methyl 5-bromo-1H-indazole-3-carboxylate” has a molecular weight of 255.07 g/mol . Other physical and chemical properties such as density, melting point, boiling point, etc., are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
-
Synthetic Chemistry
-
Pharmacology
-
Transition Metal Catalyzed Reactions
- Indazoles can be synthesized through various strategies, including transition metal catalyzed reactions . This involves the formation of C–N and N–N bonds without a catalyst .
- The methods of application involve various chemical reactions to construct the indazole moiety. This can involve reactions such as condensation, cyclization, and substitution .
- The outcomes of these studies are new methods for the synthesis of indazoles, which can be used in the development of new drugs .
-
Phosphoinositide 3-Kinase δ Inhibitors
- Indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
- The methods of application typically involve administering the compound to an animal model with induced inflammation, and then measuring the reduction in inflammation .
- The outcomes of these studies can include a reduction in inflammation, as measured by various biochemical markers .
-
Antitumor Activity
- Some indazole derivatives have shown antitumor activity against Hep-G2 cells . For example, some compounds showed similar or superior results to 5-Fu .
- The methods of application typically involve administering the compound to an animal model with induced tumors, and then measuring the reduction in tumor growth .
- The outcomes of these studies can include a reduction in tumor growth, as measured by various biochemical markers .
-
Reductive Cyclization Reactions
- Indazoles can be synthesized through various strategies, including reductive cyclization reactions . This involves the formation of C–N and N–N bonds without a catalyst .
- The methods of application involve various chemical reactions to construct the indazole moiety. This can involve reactions such as condensation, cyclization, and substitution .
- The outcomes of these studies are new methods for the synthesis of indazoles, which can be used in the development of new drugs .
-
Synthesis of 2H-Indazoles
- Indazoles can also be synthesized via consecutive formation of C–N and N–N bonds without a catalyst .
- The methods of application involve various chemical reactions to construct the indazole moiety. This can involve reactions such as condensation, cyclization, and substitution .
- The outcomes of these studies are new methods for the synthesis of indazoles, which can be used in the development of new drugs .
-
Pharmacokinetics
- Indazole-containing compounds, including “Methyl 5-bromo-1H-indazole-3-carboxylate”, can be studied for their pharmacokinetic properties .
- The methods of application typically involve administering the compound to an animal model and then measuring various pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion .
- The outcomes of these studies can include a better understanding of the pharmacokinetic properties of the compound, which can inform drug development .
-
Druglikeness
- Indazole-containing compounds can be studied for their druglikeness . This involves assessing various properties of the compound, such as its solubility, permeability, and stability, to determine its suitability as a drug .
- The methods of application typically involve various in vitro and in silico tests to assess these properties .
- The outcomes of these studies can include a better understanding of the druglikeness of the compound, which can inform drug development .
-
Water Solubility
- Indazole-containing compounds can be studied for their water solubility . This is an important property for drug development, as it can affect the absorption and distribution of the drug in the body .
- The methods of application typically involve various in vitro tests to measure the solubility of the compound in water .
- The outcomes of these studies can include a better understanding of the water solubility of the compound, which can inform drug development .
-
Medicinal Chemistry
- Indazole-containing compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, in the development of anticancer drugs, these compounds may be tested in vitro using cancer cell lines, or in vivo using animal models .
- The outcomes of these studies also vary, but in general, researchers are looking for compounds that can effectively inhibit the growth of cancer cells or bacteria, reduce inflammation, or lower blood pressure .
Safety And Hazards
In case of eye contact with “Methyl 5-bromo-1H-indazole-3-carboxylate”, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .
Zukünftige Richtungen
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. Therefore, numerous methods have been developed to construct these heterocycles with better biological activities .
Eigenschaften
IUPAC Name |
methyl 5-bromo-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNKCZKRGOOMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506965 | |
| Record name | Methyl 5-bromo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1H-indazole-3-carboxylate | |
CAS RN |
78155-74-5 | |
| Record name | Methyl 5-bromo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-1H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

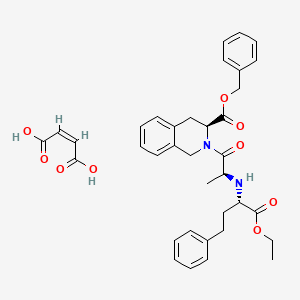
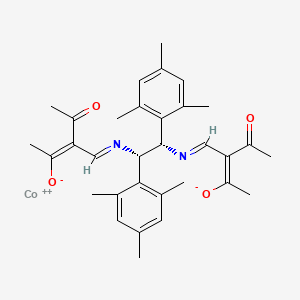
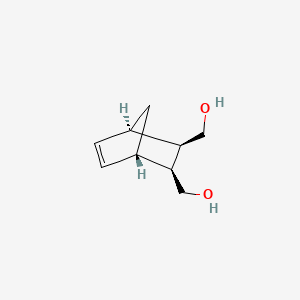
![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(Z)-but-2-enedioic acid](/img/structure/B1631656.png)
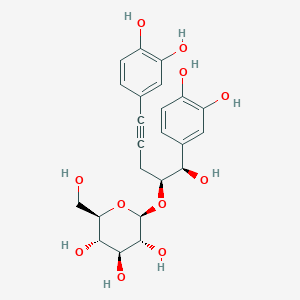
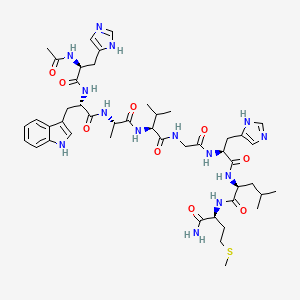
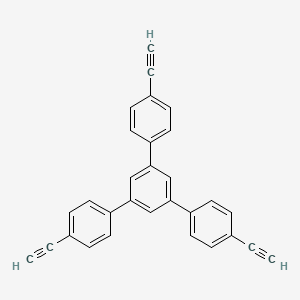
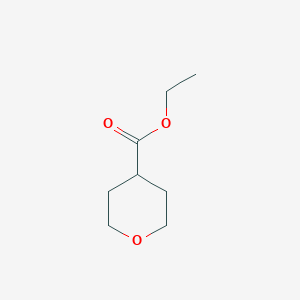
![5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B1631673.png)
